3'-Methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
3’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of a trifluoromethyl group and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various functionalized biphenyl compounds .
Scientific Research Applications
3’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of 3’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and proteins more effectively. This interaction can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound with different applications.
1,1,1-Trifluoroethane: Another trifluoromethyl compound used in different contexts.
Hexafluoroacetone: A compound with a trifluoromethyl group and distinct properties.
Uniqueness: 3’-Methyl-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to its biphenyl structure combined with the trifluoromethyl group. This combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c1-9-3-2-4-10(7-9)12-8-11(14(15,16)17)5-6-13(12)18/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQJHCYFXMHXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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